molecular formula C6H5C6H4C6H5<br>C18H14 B7788253 M-Terphenyl CAS No. 8042-11-3

M-Terphenyl

Cat. No.: B7788253
CAS No.: 8042-11-3
M. Wt: 230.3 g/mol
InChI Key: YJTKZCDBKVTVBY-UHFFFAOYSA-N
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Description

M-Terphenyl, also known as 1,3-diphenylbenzene, is an organic compound composed of two phenyl groups bonded to a benzene ring at the one and three positions. This compound is part of the terphenyl family, which includes ortho-terphenyl and para-terphenyl. This compound is known for its extensive pi-conjugated system, which gives it a range of optical properties and makes it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

M-Terphenyl can be synthesized through several methods. One common method involves the addition of a Grignard reagent to 1,3-cyclohexanedione . Another approach is the transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling reactions . Additionally, benzannulation, which directly assembles acyclic precursors into benzene derivatives, is also used .

Industrial Production Methods

Industrial production of this compound often involves the cyclocondensation of aryl methyl ketones with triethyl orthoformate in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH). This method merges six steps into a one-pot procedure, making it efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

M-Terphenyl undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrogenated forms.

    Substitution: Electrophilic aromatic

Properties

IUPAC Name

1,3-diphenylbenzene
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InChI

InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H
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InChI Key

YJTKZCDBKVTVBY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3
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Molecular Formula

C6H5C6H4C6H5, C18H14
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DSSTOX Substance ID

DTXSID2029117
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Molecular Weight

230.3 g/mol
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Physical Description

M-terphenyl is a yellow solid. mp: 86-87 °C, bp: 365 °C. Density: 1.195 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers o-terphenyl and p-terphenyl that is used as a heat-transfer fluid., Liquid, Yellow solid (needles); [NIOSH], Yellow solid (needles).
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Boiling Point

689 °F at 760 mmHg (NIOSH, 2023), 363 °C AT 760 MM HG, 689 °F
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Flash Point

375 °F (NIOSH, 2023), 191 °C, 375 °F (191 °C) (OPEN CUP), (oc) 375 °F
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Solubility

Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID, Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents., Water solubility = 1.51 mg/l at 25 °C, Insoluble
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Density

1.23 (NIOSH, 2023) - Denser than water; will sink, 1.2, 1.23
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Vapor Pressure

0.01 mmHg at 200 °F (NIOSH, 2023), 0.0000175 [mmHg], 1.75X10-5 mm Hg extrapolated from experimentally-derived coefficients, (200 °F): 0.01 mmHg
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Color/Form

YELLOW NEEDLES FROM ALC, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, Yellow solid.

CAS No.

92-06-8, 26140-60-3
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Melting Point

192 °F (NIOSH, 2023), 87 °C, 192 °F
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Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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